molecular formula C17H13N3O3 B2782952 (2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 325856-73-3

(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2782952
CAS No.: 325856-73-3
M. Wt: 307.309
InChI Key: LGYBCDKHRCCCSM-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is a compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological properties and therapeutic applications. The structure of this compound consists of a chromene ring fused with an imine group and a carboxamide group, making it a unique and versatile molecule in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of cyanoacetamide with salicylaldehyde in the presence of ammonium acetate. This reaction typically occurs in ethanol under reflux conditions, leading to the formation of the iminochromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted iminochromenes, which can have enhanced biological activities .

Scientific Research Applications

(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes, such as AKR1B10, which is involved in cancer progression. The inhibition occurs through hydrogen-bonding interactions with key amino acids in the enzyme’s active site, leading to the disruption of its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2-Imino-2H-chromene-3-carboxamide: Similar in structure but lacks the carbamoylphenyl group.

    2-(Phenylimino)-2H-chromene-3-carboxamide: Contains a phenyl group instead of a carbamoylphenyl group.

    2-Imino-2H-chromene-3-carbonitrile: Contains a nitrile group instead of a carboxamide group.

Uniqueness

(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its carbamoylphenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other iminochromene derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

2-(4-carbamoylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-15(21)10-5-7-12(8-6-10)20-17-13(16(19)22)9-11-3-1-2-4-14(11)23-17/h1-9H,(H2,18,21)(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYBCDKHRCCCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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